Cas no 1443040-31-0 (Phaeocaulisin E)

ファエオカウリシンE(Phaeocaulisin E)は、天然由来のセスキテルペン系化合物で、特にDendrobium属の植物から単離される生理活性物質です。その化学構造はユニークな5/6/5三環式骨格を持ち、高い立体選択性を示します。本化合物の特徴として、抗炎症作用と抗腫瘍活性に関する顕著な生物学的特性が報告されており、in vitro試験ではNF-κB経路の抑制やアポトーシス誘導能が確認されています。また、優れた細胞膜透過性と代謝安定性を兼ね備えており、創薬リード化合物としての潜在性が注目されています。X線結晶構造解析により立体配置が明らかになっており、構造活性相関(SAR)研究の重要なモデル化合物としても価値があります。

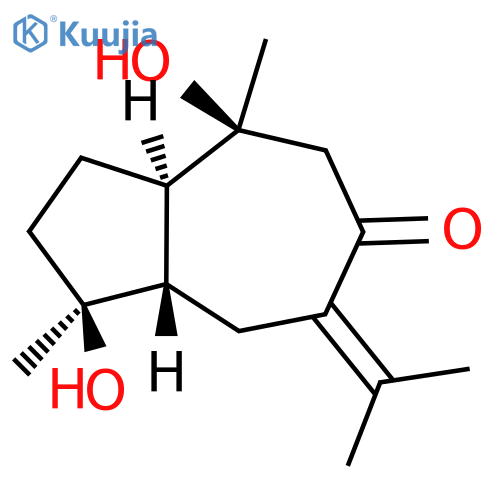

Phaeocaulisin E structure

Phaeocaulisin E 化学的及び物理的性質

名前と識別子

-

- Phaeocaulisin E

- HY-N11570

- CHEMBL2386504

- 1443040-31-0

- CS-0649788

- E87159

- (3S,3aS,8S,8aR)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one

- DA-56779

-

- インチ: 1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14+,15+/m1/s1

- InChIKey: TXIKNNOOLCGADE-DHMWGJHJSA-N

- ほほえんだ: C(=C1/C[C@@]2([H])[C@@]([C@@](CC/1=O)(C)O)([H])CC[C@@]2(O)C)(\C)/C

計算された属性

- せいみつぶんしりょう: 252.17254462g/mol

- どういたいしつりょう: 252.17254462g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 0

- 複雑さ: 408

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

Phaeocaulisin E 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N11570-1mg |

Phaeocaulisin E |

1443040-31-0 | 1mg |

¥3100 | 2024-07-20 | ||

| MedChemExpress | HY-N11570-5mg |

Phaeocaulisin E |

1443040-31-0 | 5mg |

¥9350 | 2024-07-20 |

Phaeocaulisin E 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

1443040-31-0 (Phaeocaulisin E) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443040-31-0)Phaeocaulisin E

清らかである:99%/99%

はかる:1mg/5mg

価格 ($):389.0/1172.0